molecular formula C8H9F2NO B3202242 2-[(3,4-Difluorophenyl)amino]ethan-1-ol CAS No. 1021136-84-4

2-[(3,4-Difluorophenyl)amino]ethan-1-ol

Cat. No.: B3202242
CAS No.: 1021136-84-4
M. Wt: 173.16 g/mol
InChI Key: XIEUYBCFJIFFAF-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)amino]ethan-1-ol is an organic compound with the molecular formula C8H9F2NO. It is characterized by the presence of a difluorophenyl group attached to an aminoethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorophenyl)amino]ethan-1-ol typically involves the reaction of 3,4-difluoroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Difluorophenyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,4-Difluorophenyl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity, while the aminoethanol moiety facilitates its solubility and bioavailability. The compound may modulate biochemical pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol
  • 2-[(3,4-Difluorophenyl)amino]ethanol
  • 2-[(3,4-Difluorophenyl)amino]ethan-1-amine

Uniqueness

2-[(3,4-Difluorophenyl)amino]ethan-1-ol is unique due to the presence of both the difluorophenyl and aminoethanol groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

2-(3,4-difluoroanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-7-2-1-6(5-8(7)10)11-3-4-12/h1-2,5,11-12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEUYBCFJIFFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCCO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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